molecular formula C16H16N4O2 B2511962 N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415471-51-9

N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2511962
CAS No.: 2415471-51-9
M. Wt: 296.33
InChI Key: WDMIKTSEEWTIHY-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is fused with a pyridazine ring, and a carboxamide group attached to the sixth position of the pyridazine ring. The presence of the 2-(2-methoxyphenyl)ethyl group further enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide typically involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles. This two-step one-pot reaction is carried out under mild conditions and provides moderate to high yields . The reaction conditions often involve the use of an inorganic base at high temperatures to facilitate the condensation of the heterocyclic amines with α-haloketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases . By binding to IL-17A, the compound prevents the cytokine from interacting with its receptor, thereby reducing inflammation and tissue damage.

Comparison with Similar Compounds

N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds in the imidazo[1,2-b]pyridazine family, such as:

The uniqueness of this compound lies in its specific inhibition of IL-17A, making it a promising candidate for treating autoimmune diseases.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-14-5-3-2-4-12(14)8-9-18-16(21)13-6-7-15-17-10-11-20(15)19-13/h2-7,10-11H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMIKTSEEWTIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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